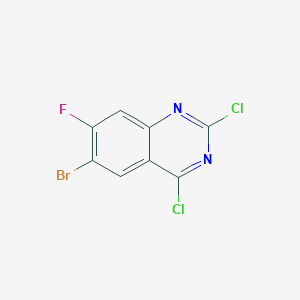
6-Bromo-2,4-dichloro-7-fluoroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,4-dichloro-7-fluoroquinazoline is a quinazoline derivative with the molecular formula C8H2BrCl2FN2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazoline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
The synthesis of 6-Bromo-2,4-dichloro-7-fluoroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the halogenation of quinazoline derivatives under controlled conditions. The reaction conditions often require the use of specific reagents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the halogenation process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
6-Bromo-2,4-dichloro-7-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Bromo-2,4-dichloro-7-fluoroquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,4-dichloro-7-fluoroquinazoline involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6-Bromo-2,4-dichloro-7-fluoroquinazoline can be compared with other quinazoline derivatives such as:
- 7-Bromo-2,4-dichloro-8-fluoroquinazoline
- 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
- 7-Bromo-2,4-dichloro-6-fluoroquinazoline
These compounds share similar structural features but differ in the position and number of halogen atoms. The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C8H2BrCl2FN2 |
|---|---|
Poids moléculaire |
295.92 g/mol |
Nom IUPAC |
6-bromo-2,4-dichloro-7-fluoroquinazoline |
InChI |
InChI=1S/C8H2BrCl2FN2/c9-4-1-3-6(2-5(4)12)13-8(11)14-7(3)10/h1-2H |
Clé InChI |
LZWYASUVKSLGTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)F)N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















